
1-Chloro-3-ethoxy-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-2,2-dimethylpropane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride (SOCl2) to introduce the chlorine atom. The resulting intermediate is then reacted with ethanol in the presence of a base such as sodium ethoxide to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-ethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, amines, or thiols.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
Applications De Recherche Scientifique
1-Chloro-3-ethoxy-2,2-dimethylpropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and chloro groups into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 1-Chloro-3-ethoxy-2,2-dimethylpropane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways include enzyme active sites and metabolic pathways involved in the breakdown and utilization of ethers and chlorinated compounds .
Comparaison Avec Des Composés Similaires
1-Chloro-2,2-dimethylpropane: Similar structure but lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-3-methoxy-2,2-dimethylpropane: Contains a methoxy group instead of an ethoxy group, leading to differences in reactivity and physical properties.
2-Chloro-3-ethoxy-2-methylpropane: Similar but with a different substitution pattern, affecting its chemical behavior and applications
Uniqueness: 1-Chloro-3-ethoxy-2,2-dimethylpropane is unique due to the presence of both a chlorine atom and an ethoxy group on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C7H15ClO |
|---|---|
Poids moléculaire |
150.64 g/mol |
Nom IUPAC |
1-chloro-3-ethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C7H15ClO/c1-4-9-6-7(2,3)5-8/h4-6H2,1-3H3 |
Clé InChI |
OVRANHCOJRCERH-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


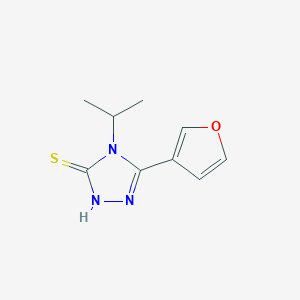
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)

![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

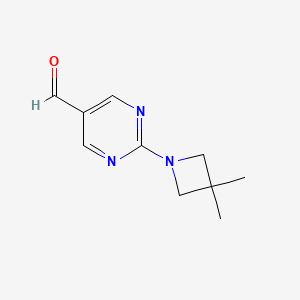
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
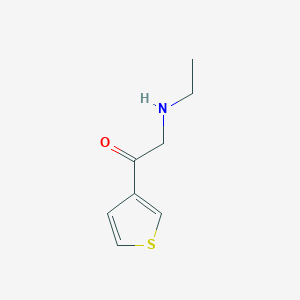
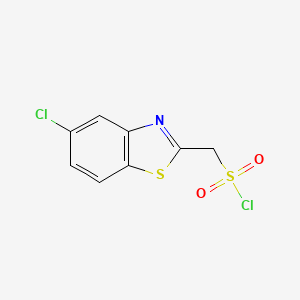
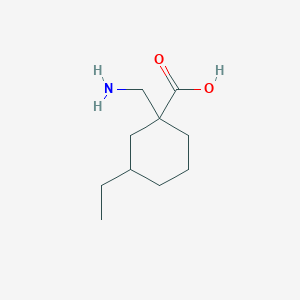
methanol](/img/structure/B13172399.png)

